molecular formula C11H13ClF3N3O2 B3383700 1-[2-Nitro-4-(trifluoromethyl)phenyl]piperazine hydrochloride CAS No. 470472-16-3

1-[2-Nitro-4-(trifluoromethyl)phenyl]piperazine hydrochloride

Cat. No.: B3383700
CAS No.: 470472-16-3
M. Wt: 311.69 g/mol
InChI Key: HMCNERKLDYVVHH-UHFFFAOYSA-N
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Description

1-[2-Nitro-4-(trifluoromethyl)phenyl]piperazine hydrochloride is a chemical compound with the molecular formula C11H12F3N3O2·HCl It is known for its unique structural features, including a nitro group and a trifluoromethyl group attached to a phenyl ring, which is further connected to a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-Nitro-4-(trifluoromethyl)phenyl]piperazine hydrochloride typically involves the following steps:

    Nitration: The starting material, 4-(trifluoromethyl)aniline, undergoes nitration to introduce the nitro group at the ortho position relative to the trifluoromethyl group.

    Piperazine Introduction: The nitrated product is then reacted with piperazine under suitable conditions to form the desired piperazine derivative.

    Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt form by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and reaction time during each step of the synthesis. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

1-[2-Nitro-4-(trifluoromethyl)phenyl]piperazine hydrochloride can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The piperazine ring can participate in nucleophilic substitution reactions, where the nitrogen atoms can be alkylated or acylated.

    Oxidation: Although less common, the compound can undergo oxidation reactions under specific conditions to form different oxidation states of the nitrogen atoms.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon, or other suitable reducing agents.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products

    Reduction: 1-[2-Amino-4-(trifluoromethyl)phenyl]piperazine.

    Substitution: Various N-alkyl or N-acyl derivatives of the piperazine ring.

    Oxidation: Oxidized derivatives depending on the specific conditions used.

Scientific Research Applications

1-[2-Nitro-4-(trifluoromethyl)phenyl]piperazine hydrochloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features that may interact with biological targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[2-Nitro-4-(trifluoromethyl)phenyl]piperazine hydrochloride depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various biological effects. The nitro group and trifluoromethyl group can influence the compound’s reactivity and binding affinity to these targets, thereby modulating its activity.

Comparison with Similar Compounds

Similar Compounds

    1-[2-Nitro-4-(trifluoromethyl)phenyl]piperidine hydrochloride: Similar structure but with a piperidine ring instead of a piperazine ring.

    1-[2-Nitro-4-(trifluoromethyl)phenyl]morpholine hydrochloride: Contains a morpholine ring instead of a piperazine ring.

    1-[2-Nitro-4-(trifluoromethyl)phenyl]pyrrolidine hydrochloride: Features a pyrrolidine ring instead of a piperazine ring.

Uniqueness

1-[2-Nitro-4-(trifluoromethyl)phenyl]piperazine hydrochloride is unique due to the presence of both a nitro group and a trifluoromethyl group on the phenyl ring, combined with the piperazine ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

1-[2-nitro-4-(trifluoromethyl)phenyl]piperazine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F3N3O2.ClH/c12-11(13,14)8-1-2-9(10(7-8)17(18)19)16-5-3-15-4-6-16;/h1-2,7,15H,3-6H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMCNERKLDYVVHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-].Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClF3N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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